molecular formula C14H13NO4S B12828624 3-(N-Phenylmethylsulfonamido)benzoic acid

3-(N-Phenylmethylsulfonamido)benzoic acid

Cat. No.: B12828624
M. Wt: 291.32 g/mol
InChI Key: OUPWJXYRKHQIAE-UHFFFAOYSA-N
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Description

3-(N-Phenylmethylsulfonamido)benzoic acid is an organic compound that features a benzoic acid core with a phenylmethylsulfonamido group attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Phenylmethylsulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide compounds. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of green chemistry principles, such as the employment of recyclable catalysts and minimal waste generation, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(N-Phenylmethylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Substitution: Brominated benzoic acid derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(N-Phenylmethylsulfonamido)benzoic acid involves its interaction with molecular targets such as PPARγ receptors. By binding to these receptors, the compound can modulate glucose and lipid metabolism, which is beneficial in the treatment of metabolic disorders . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to activate PPARγ is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its benzoic acid core and the phenylmethylsulfonamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

3-(N-methylsulfonylanilino)benzoic acid

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)15(12-7-3-2-4-8-12)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17)

InChI Key

OUPWJXYRKHQIAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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